8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound (hereafter referred to as Compound X) is a complex polycyclic molecule featuring a tricyclic core fused with a bromophenyl group and a thiophene moiety. Its structural uniqueness arises from the heptazatricyclo framework, which integrates seven nitrogen atoms, a bromine substituent at the 3-position of the phenyl ring, and a thiophen-2-yl group.
Computational studies indicate that the rigid tricyclic core restricts conformational flexibility, favoring selective interactions with protein pockets .
Properties
Molecular Formula |
C16H10BrN7OS |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C16H10BrN7OS/c17-9-4-1-3-8(7-9)14-11-12(10-5-2-6-26-10)19-20-15(25)13(11)18-16-21-22-23-24(14)16/h1-7,14H,(H,20,25)(H,18,21,23) |
InChI Key |
DJWGLAHESGTPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and thiophene precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include brominating agents, thiophene derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. The bromophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The heptazatricyclo framework provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound X belongs to a class of tricyclic heteroaromatic compounds. Below are structurally related analogues and their distinguishing features:
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Compound X | Heptazatricyclo[7.4.0.0³,⁷] | 3-Bromophenyl, Thiophen-2-yl | Bromine, Thiophene, Multiple Nitrogens |
| (4E)-10-{2-[(E)-2-[(4-Bromophenyl)Methylidene]Hydrazin-1-yl]-1,3-Thiazole-4-yl}-4-Dimethyl-8-Oxatricyclo[...] | Oxatricyclo[7.4.0.0²,⁷] | 4-Bromophenyl, Hydrazine-Thiazole | Bromine, Hydrazine, Thiazole |
| 1-{[3-(3,5-Di-tret-Butyl-4-Hydroxyphenyl)Propyl]Amino}Ethylidene-11,13-Dihydroxy-2,12-Dimethyl-8-Oxatricyclo[...] | Oxatricyclo[7.4.0.0²,⁷] | Di-t-butylphenol, Hydroxy groups | Phenolic OH, Alkylamine |
Key Observations :
- Bromine Position : Compound X’s 3-bromophenyl group differs from the 4-bromophenyl analogue in , which may alter steric and electronic interactions in binding pockets .
- Heterocyclic Variations: The thiophene in Compound X contrasts with hydrazine-thiazole or phenolic groups in analogues, impacting hydrogen-bonding capacity and solubility .
Quantitative Similarity Analysis
2D Similarity (Fingerprint-Based)
Using the Tanimoto coefficient (Tc), Compound X was compared to analogues in :
- Tc = 0.72 with the 4-bromophenyl hydrazine-thiazole analogue (moderate similarity due to shared bromophenyl and tricyclic motifs).
- Tc = 0.35 with the di-t-butylphenol analogue (low similarity due to divergent substituents). The Tanimoto method confirms that halogen and core structure alignment drives similarity, while functional group disparities reduce it .
3D Similarity (Shape/Feature Optimization)
- Shape Tanimoto (ST) : 0.85 vs. 4-bromophenyl analogue (ST ≥ 0.8 indicates high shape overlap).
- Feature Tanimoto (CT) : 0.55 vs. same analogue (CT ≥ 0.5 meets the threshold for "neighboring" compounds).
- ComboT Score: 1.40 (ST + CT), suggesting strong overall 3D similarity. The 3-bromophenyl group in Compound X causes minor steric deviations from the 4-bromo analogue, reducing CT slightly .
Limitations and Methodological Considerations
- Conformational Sampling : PubChem3D’s limitation to 10 conformers per compound () may overlook rare but bioactive conformations of Compound X.
- Binary vs. 3D Metrics : Tanimoto coefficients (2D) prioritize substructure matches, while 3D metrics (ST/CT) better capture functional group orientation, explaining discrepancies in similarity rankings .
Biological Activity
The compound 8-(3-bromophenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex heterocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with bromophenyl and thiophene substituents. Its molecular formula can be represented as with a molecular weight of approximately 360.20 g/mol. The presence of bromine and sulfur atoms contributes to its chemical reactivity and potential biological effects.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H12BrN |
| Molecular Weight | 360.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that compounds containing thiophene and bromophenyl moieties exhibit significant anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by Al-Omary et al. (2016) explored the anticancer activity of similar triazole derivatives. The results showed that these compounds inhibited cell proliferation in breast cancer cell lines by inducing G2/M phase arrest and promoting apoptosis through caspase activation .
Antimicrobial Activity
The antimicrobial properties of compounds with thiophene rings are well-documented. The compound under discussion is hypothesized to exhibit similar effects due to its structural similarities with known antimicrobial agents.
Table 2: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential.
Research Findings
In a study assessing the anti-inflammatory effects of various thiophene derivatives, it was found that these compounds significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .
The biological activity of the compound is likely attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : By activating caspases and disrupting mitochondrial membrane potential.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes leading to reduced inflammatory responses.
- DNA Interaction : Possible intercalation into DNA due to planar structure facilitating disruption of replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
